Octadecyl 4-hydroxybenzoate

Description

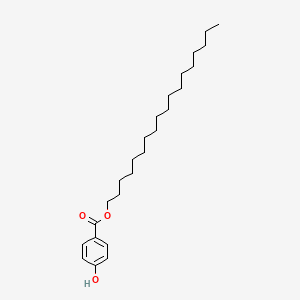

Structure

2D Structure

Properties

CAS No. |

71067-10-2 |

|---|---|

Molecular Formula |

C25H42O3 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

octadecyl 4-hydroxybenzoate |

InChI |

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-25(27)23-18-20-24(26)21-19-23/h18-21,26H,2-17,22H2,1H3 |

InChI Key |

ITYCRFXTOMEQFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Octadecyl 4 Hydroxybenzoate

Esterification Pathways for Octadecyl 4-Hydroxybenzoate (B8730719) Production

The formation of the ester linkage between 4-hydroxybenzoic acid and octadecanol is the cornerstone of production. This can be accomplished through direct reaction or by transesterification, using either chemical catalysts or enzymes.

Classical synthesis of octadecyl 4-hydroxybenzoate relies on two main chemical pathways: direct esterification and transesterification.

Direct Esterification: This method involves the reaction of 4-hydroxybenzoic acid with octadecanol, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid (PTSA). smolecule.commdpi.com To drive the reaction equilibrium toward the product, the water formed during the reaction is continuously removed, often by using a Dean-Stark apparatus during reflux. who.int In one detailed protocol, the reaction is conducted at reflux temperature for several hours, with hydroquinone (B1673460) added as a polymerization inhibitor to prevent unwanted side reactions involving the phenolic hydroxyl group. who.int After the reaction is complete, the product is typically purified by cooling to induce crystallization, followed by filtration and recrystallization from a suitable solvent like methanol. who.int

Transesterification: An alternative route involves the reaction of a short-chain ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate, with octadecanol. google.com This process is conducted at elevated temperatures, generally between 120°C and 200°C. google.com The reaction involves substituting the methyl group with the octadecyl group, and the more volatile short-chain alcohol (methanol) is removed by distillation to push the reaction to completion. googleapis.com This method is particularly noted in process development for long-chain esters, as it can be challenging to achieve high purity and yield on a large scale due to side product formation. google.com Optimization of this process involves careful control of temperature and using near-equimolar ratios of the reactants to maximize yield. google.comgoogleapis.com

Table 1: Overview of Classical Synthesis Methods

| Method | Reactants | Catalyst/Reagents | Key Conditions |

|---|---|---|---|

| Direct Esterification | 4-Hydroxybenzoic Acid + Octadecanol | Sulfuric Acid or PTSA | Elevated temperature; removal of water via Dean-Stark trap. smolecule.commdpi.comwho.int |

| Transesterification | Methyl 4-Hydroxybenzoate + Octadecanol | Tin-based catalysts (e.g., Monobutyltin oxide) | High temperature (120-200°C); removal of low-boiling alcohol by distillation. google.comgoogleapis.comprepchem.com |

Biocatalytic methods present a greener alternative to classical chemical synthesis. Lipases are the most prominent enzymes used for this purpose due to their ability to catalyze esterification and transesterification reactions, often with high selectivity and under mild conditions. scielo.brresearchgate.net These enzymes are particularly effective in non-aqueous or low-water environments, which favors the synthesis of lipophilic esters. nih.gov

While specific literature detailing the lipase-catalyzed synthesis of this compound is sparse, the principles are well-established for other alkyl 4-hydroxybenzoates (parabens). Research has shown that lipases can efficiently catalyze the esterification of phenolic acids. researchgate.net For instance, studies have demonstrated the synthesis of various flavor and fragrance esters using lipases, highlighting the versatility of these biocatalysts. researchgate.net

Furthermore, discovery of marine bacteria from the genus Microbulbifer that naturally produce 4-hydroxybenzoate and its alkyl esters suggests that enzymatic pathways, likely involving esterases, exist in nature for the synthesis of these compounds. nih.gov This opens avenues for developing fermentation or cell-based systems for the production of this compound. The primary advantage of enzymatic synthesis is the potential for reduced energy consumption and fewer byproducts compared to conventional chemical methods. researchgate.net

Advanced Synthetic Strategies and Process Development for Enhanced Yields

Scaling up the production of this compound presents challenges, including reduced reactivity and difficulty in purifying the final product from structurally similar impurities. google.com Advanced strategies documented in patent literature focus on overcoming these hurdles to achieve high yields and purity.

One key strategy is the optimization of the transesterification process from a short-chain ester. google.com This involves precise temperature control, with a preferred range of 150°C to 180°C, to accelerate the reaction while minimizing the formation of thermal degradation byproducts. google.com Using a near-equimolar ratio of the long-chain alcohol to the 4-hydroxybenzoic acid short-chain ester is also crucial for maximizing conversion efficiency. googleapis.com

Purification is another critical aspect of process development. A multi-step approach is often employed, starting with deactivating the catalyst and performing a hot extraction to separate the organic phase containing the desired ester. google.com This is followed by a carefully controlled crystallization step. The crude product, in a molten state, may be added to an organic solvent to precipitate the pure this compound, leaving impurities behind in the solution. google.com Such rigorous purification processes are necessary because byproducts often have physical properties very similar to the target compound, making separation by simple distillation or crystallization difficult. google.com

Derivatization and Functionalization of the this compound Molecular Scaffold

The this compound molecule possesses two primary sites for chemical modification: the phenolic hydroxyl group and the aromatic ring. Functionalization at these sites can lead to the creation of monomers for polymerization or the synthesis of novel analogues with different properties.

A significant application of derivatization is the conversion of this compound into a polymerizable monomer. A clear example is the synthesis of octadecyl 4-(methacryloyloxy)benzoate (OMAOB). who.int This is achieved by reacting the phenolic hydroxyl group of this compound with methacryloyl chloride. who.int

The resulting OMAOB monomer, which now contains a reactive methacrylate (B99206) group, can undergo free-radical polymerization. who.int It has been successfully co-polymerized with other monomers, such as 7-methacryloyloxy-4-methylcoumarin (B13985224) (MAOMC), to produce novel co-polymers. who.int The long octadecyl chain from the original ester is incorporated into the polymer structure, potentially imparting properties such as hydrophobicity and improved solubility in non-polar environments. This demonstrates a clear pathway from the simple ester to complex polymeric materials.

Table 2: Example of Monomer Synthesis and Polymerization

| Reaction | Reactants | Product | Polymerization |

|---|---|---|---|

| Monomer Synthesis | This compound + Methacryloyl chloride | Octadecyl 4-(methacryloyloxy)benzoate (OMAOB) | N/A. who.int |

| Co-polymerization | OMAOB + 7-methacryloyloxy-4-methylcoumarin (MAOMC) | Poly(MAOMC-co-OMAOB) | Free radical polymerization. who.int |

Beyond creating monomers for polymerization, the functional groups on this compound allow for the synthesis of various structural analogues. The modification of the phenolic hydroxyl group is the most common approach. The synthesis of OMAOB is itself an example of creating a distinct structural analogue. who.int

Other potential modifications, based on the known reactivity of phenols, include etherification to yield an alkoxybenzoate derivative. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although this is less common for this specific compound in available literature.

Structurally related analogues found in chemical literature include compounds where the substitution pattern on the phenyl ring is altered, such as n-octadecyl-3,5-di-t-butyl-4-hydroxybenzoate. google.com.na This compound, while not a direct derivative, illustrates how the core 4-hydroxybenzoate structure can be modified with bulky alkyl groups on the ring to create molecules with different steric and electronic properties, often used as antioxidants and stabilizers in polymers. google.com.na The synthesis of such compounds typically involves the esterification of the correspondingly substituted 4-hydroxybenzoic acid.

Advanced Spectroscopic and Analytical Characterization of Octadecyl 4 Hydroxybenzoate and Its Derivatives

Spectroscopic Probing of Molecular Structure and Conformation

Spectroscopic techniques are fundamental in determining the intricate structural details of Octadecyl 4-hydroxybenzoate (B8730719). By interacting with the molecule at a quantum level, these methods provide a "fingerprint" that is unique to its atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. organicchemistrydata.orgresearchgate.net For Octadecyl 4-hydroxybenzoate, both ¹H and ¹³C NMR are employed to confirm its structure.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift, signal integration, and multiplicity of the peaks provide a wealth of information. researchgate.netoeno-one.eu The spectrum of this compound would exhibit characteristic signals for the protons on the aromatic ring, the methylene (B1212753) groups of the long octadecyl chain, and the terminal methyl group. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons of the methylene group adjacent to the ester oxygen (-OCH₂-) would be found at a distinct chemical shift, while the numerous other methylene groups of the octadecyl chain would likely form a complex multiplet in the upfield region (δ 1.2-1.6 ppm). The terminal methyl group (CH₃) would present as a triplet at the most upfield position (around δ 0.88 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a series of single lines, each corresponding to a unique carbon atom or a group of equivalent carbons. libretexts.org The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum (around 165-175 ppm). The carbons of the aromatic ring would appear between δ 115-165 ppm, with the carbon attached to the hydroxyl group and the carbon attached to the ester group having distinct chemical shifts. The carbon of the methylene group attached to the ester oxygen (-OCH₂-) would be observed around δ 60-70 ppm. The remaining methylene carbons of the octadecyl chain would generate a series of signals in the upfield region (δ 20-35 ppm), with the terminal methyl carbon appearing at the highest field (around δ 14 ppm).

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further elucidate the structure. COSY experiments would show correlations between coupled protons, helping to assign the signals of the long alkyl chain. HSQC would correlate each proton signal with its directly attached carbon, providing unambiguous assignment of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents estimated chemical shift values. Actual values may vary depending on the solvent and experimental conditions.

| Atom/Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (ortho to -OH) | ~6.8 | ~115 |

| Aromatic Protons (ortho to -COO) | ~7.9 | ~131 |

| -OCH₂- | ~4.2 | ~65 |

| -(CH₂)₁₆- | ~1.2-1.7 | ~22-32 |

| -CH₃ | ~0.9 | ~14 |

| C=O (Ester) | - | ~166 |

| C-OH (Aromatic) | - | ~160 |

| C-COO (Aromatic) | - | ~122 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. ksu.edu.samt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching vibration of the ester group would appear as a strong, sharp peak around 1700-1720 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and the phenol (B47542) would appear in the fingerprint region between 1000-1300 cm⁻¹. The long alkyl chain would be identified by the C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. umsl.edu While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. ksu.edu.samt.com For this compound, the C=C stretching vibrations of the aromatic ring would give strong signals in the Raman spectrum. The C-C bonds of the long alkyl chain would also be observable. Raman spectroscopy can be a valuable complementary technique to IR for a complete vibrational analysis of the molecule. spectroscopyonline.com

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |

| Ester C=O | C=O Stretch | 1700-1720 (strong, sharp) |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Alkyl C-H | C-H Stretch | 2850-2960 |

| Ester C-O | C-O Stretch | 1100-1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. measurlabs.com It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Mass Spectrometry (MS): In a typical MS experiment, the this compound molecule would be ionized, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The resulting molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, cleavage of the ester bond would lead to characteristic fragment ions corresponding to the octadecyl group and the 4-hydroxybenzoyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. measurlabs.com This high precision allows for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas, thus providing unambiguous confirmation of its identity. dtu.dk This is particularly useful in complex samples where multiple components may be present. researchgate.net

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. researchgate.netijrsset.org For the analysis of this compound, a reversed-phase HPLC method is typically employed.

In this setup, a non-polar stationary phase, such as octadecyl silica (B1680970) (C18), is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govgoogle.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its long alkyl chain, this compound is a relatively non-polar molecule and will be strongly retained on a C18 column. The composition of the mobile phase can be adjusted (gradient elution) to achieve optimal separation from any more polar or less polar impurities. nih.gov Detection is commonly performed using a UV detector, as the benzene ring in the 4-hydroxybenzoate moiety absorbs UV light. ijrsset.org By comparing the retention time and the UV spectrum of the sample peak to that of a known standard, the identity and purity of this compound can be confirmed. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. google.com

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | Typically 0.5-1.5 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 5-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Esters and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netwalshmedicalmedia.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

For the analysis of this compound itself, its high molecular weight and low volatility might require derivatization to increase its thermal stability and volatility for GC analysis. However, GC-MS is an excellent tool for the analysis of related, more volatile esters of 4-hydroxybenzoic acid or potential metabolites. nih.gov For instance, if a sample contains a mixture of parabens with different alkyl chain lengths, GC-MS can effectively separate these compounds based on their boiling points and provide mass spectra for their individual identification. aesan.gob.esacademicjournals.org The sample is injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column where separation occurs. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra and retention times. nih.gov

Thermal and X-ray Diffraction Analysis for Supramolecular Organization and Material Properties

The characterization of this compound and its derivatives involves sophisticated analytical techniques to elucidate their thermal behavior, crystalline arrangement, and interactions within various systems. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by elemental analysis, provide a comprehensive understanding of the material's properties from bulk to molecular levels.

Differential Scanning Calorimetry (DSC) for Thermal Transitions in Polymer Systems

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to investigate the thermal properties of materials, particularly polymers. researchgate.nethu-berlin.de It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.detudelft.nl This method allows for the determination of key thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the enthalpy associated with these processes. researchgate.nets4science.at

In the context of polymer systems, DSC is invaluable for understanding how additives like this compound can influence the thermal characteristics of the matrix. The incorporation of such molecules can alter the polymer's melting and crystallization behavior, providing insights into the material's processability and final properties. mdpi.com For instance, the melting point is a critical parameter for applications like hot melt adhesives, where a patent has described an adhesive formulation containing a 4-hydroxybenzoate derivative with a DSC melting point below 100°C. justia.com

DSC analysis can detect any physical or chemical change that involves an alteration in heat flow, including polymorphic transitions, dissolution, and curing reactions. s4science.at Studies on analogous systems, such as the interaction between dioctadecyldimethylammonium bromide (DODAB) vesicles and polymers, have used DSC to monitor the gel-liquid crystal transition of the long-chain molecule and its interactions within the system. nih.gov The data generated, typically plotted as heat flow versus temperature, reveals endothermic (heat-absorbing) events like melting and exothermic (heat-releasing) events like crystallization. tudelft.nlsemanticscholar.org

The table below summarizes typical thermal transitions that can be identified in polymer systems using DSC.

| Thermal Transition | Description | Typical Appearance on DSC Curve |

| Glass Transition (Tg) | The reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state. | A step-like change in the baseline heat capacity. semanticscholar.org |

| Crystallization (Tc) | The process where a polymer organizes from a disordered amorphous state into a highly ordered crystalline state upon cooling from the melt. | An exothermic peak (releases heat). s4science.at |

| Melting (Tm) | The transition of a crystalline material from a solid to a liquid state upon heating. | An endothermic peak (absorbs heat). s4science.atsemanticscholar.org |

| Cold Crystallization (Tcc) | Crystallization that occurs upon heating an amorphous or semi-crystalline material above its glass transition temperature. | An exothermic peak appearing before the melting peak. |

This table presents generalized information on thermal transitions observable by DSC.

X-ray Diffraction (XRD) for Crystalline Structure and Monolayer Formation

X-ray Diffraction (XRD) is a powerful, non-destructive technique for probing the atomic and molecular structure of crystalline materials. pdx.eduxos.com The method is based on the principle of Bragg's Law (nλ = 2dsinθ), which describes how X-rays are scattered by the periodic arrangement of atoms in a crystal lattice, resulting in a unique diffraction pattern of constructive interference peaks. pdx.eduanton-paar.com This pattern serves as a fingerprint for the crystalline phase, providing information on lattice parameters, phase composition, and crystal orientation. pdx.edu

The long octadecyl chain of this compound and its derivatives facilitates self-assembly into ordered structures, such as monolayers at interfaces. The crystalline arrangement within these structures is crucial for their function, for example, in acting as templates for crystal nucleation. Research on 4-(octadecyloxy)benzoic acid, a closely related derivative, has utilized grazing incidence X-ray diffraction (GIXD) to characterize its monolayer structure at the air-water interface. lookchem.com These studies revealed that the monolayer forms a two-dimensional crystalline structure that can induce the oriented nucleation of three-dimensional crystals from solution. lookchem.com

XRD analysis of a powdered (polycrystalline) sample produces a diffractogram, which is a plot of diffracted intensity versus the diffraction angle (2θ). xos.com Each peak in the pattern corresponds to a specific set of crystal lattice planes, characterized by Miller indices (hkl). The d-spacing (interplanar distance) for each peak can be calculated using the Bragg equation, providing fundamental data about the unit cell of the material. anton-paar.com

The table below illustrates the type of data obtained from a typical powder XRD experiment.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 10.0 | 8.84 | 100 | (100) |

| 20.1 | 4.41 | 85 | (200) |

| 22.5 | 3.95 | 40 | (112) |

| 30.2 | 2.96 | 60 | (212) |

| 45.3 | 2.00 | 35 | (400) |

This table is a representative example of data derived from an XRD pattern and does not correspond to this compound.

Nuclear Magnetic Resonance (NMR) and Elemental Analysis in Stationary Phase Characterization

Octadecyl-modified materials are fundamental to analytical chemistry, most notably as the stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net These "C18" or "ODS" (octadecylsilane) phases consist of octadecyl chains chemically bonded to a silica support. mz-at.de The characterization of these materials is essential to ensure their quality, performance, and stability. Elemental analysis and Nuclear Magnetic Resonance (NMR) are key techniques used for this purpose. tue.nltue.nl

Elemental analysis is used to determine the bulk composition of the modified silica, specifically the carbon content (%C). tue.nl This value provides a quantitative measure of the amount of the octadecyl ligand bonded to the surface, often referred to as ligand density or surface coverage. tue.nl Studies have used elemental analysis to track the stability of stationary phases by measuring the decrease in carbon content after the material is subjected to aggressive chemical conditions, indicating the hydrolysis and loss of the bonded ligands. tue.nlscispace.com

Solid-state NMR, particularly ²⁹Si NMR, offers more detailed structural information. tue.nlscispace.com It can distinguish between different types of silanol (B1196071) groups on the silica surface and monitor how the surface chemistry changes upon modification with octadecylsilanes and subsequent aging. tue.nl Furthermore, test solutes, including various p-hydroxybenzoates, are often used in chromatographic tests to probe the polar selectivity and surface characteristics of these C18 stationary phases, with changes in retention behavior correlating to changes in the stationary phase structure as determined by NMR and elemental analysis. tue.nlscispace.comtue.nl

The following table, based on published research, shows representative data from the elemental analysis of different n-octadecyl-modified stationary phases before and after an artificial aging experiment, demonstrating the utility of this technique in assessing stability.

| Stationary Phase Type | Aging Experiment | Carbon Content (%) |

| n-Octadecyldimethylsiloxysilane bonded (C₁₈/A) | Before Aging | 20.8 |

| n-Octadecyldimethylsiloxysilane bonded (C₁₈/A) | After Aging with Plain Buffer | 20.5 |

| Polymethyl-octadecylsiloxane-coated (PMSC₁₈) | Before Aging | 20.0 |

| Polymethyl-octadecylsiloxane-coated (PMSC₁₈) | After Aging with Plain Buffer | 18.2 |

Data adapted from Claessens, H. A., et al. (1991). Characterization and stability of silanized and polymer-coated octadecyl reversed phases. tue.nl

Applications in Materials Science and Engineering

Role in Polymeric Systems as Antioxidants and Light Stabilizers

Octadecyl 4-hydroxybenzoate (B8730719) plays a crucial role as a stabilizer in various polymers, including polyolefins like polyethylene (B3416737) and polypropylene (B1209903). wikipedia.orgresearchgate.net Its primary function is to mitigate the degradative effects of thermal and photo-oxidation, thereby extending the service life of the polymer. researchgate.netmdpi.com

The effectiveness of Octadecyl 4-hydroxybenzoate as a stabilizer is contingent on its successful integration and uniform dispersion within the polymer matrix. The long octadecyl chain of the molecule enhances its compatibility and solubility with various polymers. mdpi.com This lipophilic character facilitates its dispersion during melt processing stages, such as extrusion and molding, where temperatures can range from 150-320 °C. wikipedia.org Good compatibility ensures that the additive does not phase-separate or bloom to the surface, which would compromise its protective function. researchgate.net The presence of the long alkyl group contributes to low volatility, allowing it to remain effective even at the high temperatures encountered during polymer processing. wikipedia.orgmdpi.com

This compound functions as a stabilizer through multiple mechanisms, primarily as a radical scavenger and a quencher of singlet oxygen. researchgate.net

Radical Scavenging: During thermo-oxidative degradation, free radicals are formed on the polymer chain. mdpi.com The phenolic hydroxyl group on the benzoate (B1203000) moiety of this compound possesses a labile hydrogen atom. mdpi.com This hydrogen can be donated to terminate reactive macroalkyl radicals, thus interrupting the auto-catalytic degradation cycle. researchgate.netmdpi.com This process transforms the antioxidant into a more stable phenoxyl radical, which is less reactive and does not readily propagate the degradation chain. mdpi.com Studies have shown that hindered phenolic antioxidants like this compound are effective at scavenging free radicals formed during polymer oxidation. mdpi.comnih.gov

Singlet Oxygen Quenching: Photooxidation of polymers can be initiated by the formation of singlet oxygen (¹O₂), a highly reactive form of oxygen. researchgate.net this compound has been shown to quench singlet oxygen, although the exact mechanisms are complex and can be influenced by the polymer matrix. researchgate.netau.dk The quenching process involves the deactivation of singlet oxygen back to its ground triplet state, thereby preventing it from reacting with the polymer and causing degradation. researchgate.net The efficiency of this quenching can be influenced by the rigidity of the polymer matrix, with different quenching rate constants observed in different polymers like polystyrene and poly(methyl methacrylate). au.dk

The following table summarizes the key stabilization mechanisms of this compound:

| Stabilization Mechanism | Description |

|---|---|

| Radical Scavenging | The phenolic hydroxyl group donates a hydrogen atom to terminate reactive polymer radicals, preventing further degradation. researchgate.netmdpi.com |

| Singlet Oxygen Quenching | Deactivates highly reactive singlet oxygen to its less reactive ground state, preventing photo-oxidative damage to the polymer. researchgate.net |

The incorporation of this compound significantly enhances the thermal stability and photodegradation resistance of polymers. researchgate.netresearchgate.net

Thermal Stability: During processing and in high-temperature applications, polymers are susceptible to thermal degradation, which can lead to changes in viscosity, discoloration, and loss of mechanical properties. uvabsorber.comspecialchem.com this compound, by acting as a primary antioxidant, reduces viscosity changes and gel formation during polymer processing. uvabsorber.com It provides long-term heat stability, protecting the physical properties of the final product during storage and use. uvabsorber.com The low volatility of this additive ensures it remains within the polymer matrix to provide continuous protection at elevated temperatures. mdpi.comnih.gov

Photodegradation Resistance: Exposure to ultraviolet (UV) light can lead to the embrittlement and discoloration of polymers. google.com this compound, often used in conjunction with UV absorbers like benzotriazoles or hindered amine light stabilizers (HALS), provides effective light stabilization. uvabsorber.comgoogle.comuvabsorber.com It functions by scavenging free radicals that are formed during the photo-oxidation process. researchgate.net Research has demonstrated that polypropylene films containing hindered benzoates exhibit significantly improved resistance to embrittlement upon exposure to UV radiation. researchgate.net

The table below presents data on the light stabilizing activity of a similar hindered benzoate, n-hexadecyl 3,5-di-t-butyl-4-hydroxybenzoate, in polypropylene thin films, illustrating the significant increase in resistance to embrittlement.

| UV Stabilizer | Concentration (%) | Xe Arc WOM: Hours to Embrittlement |

| Control | - | 400 |

| n-hexadecyl ester | 0.25 | 1800 |

| Source: Adapted from research on the light stabilizing activity of 3,5-di-t-butyl-4-hydroxybenzoates. researchgate.net |

Rheological Modifiers and Flow Enhancers in Complex Fluid Systems

Beyond its role in solid polymers, this compound and its derivatives have found applications as rheological modifiers, particularly in the petroleum industry.

Waxy crude oils present significant challenges during extraction and transportation, especially in cold environments, due to the precipitation and crystallization of paraffin (B1166041) waxes at low temperatures. ijeast.commdpi.com This leads to an increase in viscosity and the gelation of the oil, impeding its flow. mdpi.comd-nb.info Additives known as pour-point depressants (PPDs) are used to improve the flowability of crude oil at low temperatures. ijeast.com

Studies have investigated the use of compounds based on octadecyl benzoate as effective pour-point depressants. who.int For instance, a copolymer containing octadecyl 4-(methacryloyloxy)benzoate demonstrated high performance in reducing the pour point of crude oil. who.int The effectiveness of these additives is typically evaluated by measuring the reduction in the pour point temperature at various concentrations. who.int

The mechanism by which octadecyl benzoate-based additives improve the flow of waxy crude oil involves specific molecular interactions with the paraffin wax components. researchgate.netmdpi.com

Co-crystallization: The long aliphatic octadecyl chain of the additive molecule is structurally similar to the long-chain n-paraffins present in the crude oil. d-nb.info This similarity allows the additive to co-crystallize with the wax molecules as they begin to precipitate from the oil upon cooling. mdpi.comresearchgate.net

Crystal Modification: By integrating into the growing wax crystal lattice, the additive disrupts the normal crystal growth process. d-nb.inforesearchgate.net The bulky benzoate head of the additive molecule hinders the regular packing of the paraffin chains, leading to the formation of smaller, more irregular, and less cohesive wax crystals. researchgate.net This prevents the formation of a large, interlocking three-dimensional network of wax crystals that is responsible for the gelation of the oil. researchgate.netmdpi.com

Dispersion: The polar components of the additive can also adsorb onto the surface of the wax crystals, creating a solvated layer that prevents the crystals from agglomerating. mdpi.com This keeps the modified wax crystals dispersed throughout the oil, maintaining its fluidity at lower temperatures. researchgate.net

Functionality in Liquid Crystal Technology and Alignment Layers

The precise alignment of liquid crystal molecules is fundamental to the operation of liquid crystal displays (LCDs) and other LC-based devices. The orientation of LC molecules is controlled by alignment layers, which are thin polymer films coated onto the substrate surfaces. The chemical structure and surface properties of these layers dictate the alignment of the liquid crystals. Polymers incorporating long alkyl chains, such as the octadecyl group, have been a focus of research for inducing specific LC alignments. mdpi.comresearchgate.net

Contribution to Vertical Liquid Crystal Alignment Behaviors

Vertical alignment (VA), where liquid crystal molecules orient themselves perpendicular to the substrate, is a crucial technology for high-performance LCDs, offering high contrast ratios and wide viewing angles. The incorporation of long alkyl side chains into polymer backbones is a well-established strategy for achieving this vertical alignment. mdpi.comresearchgate.net The principle behind this is that the nonpolar, bulky alkyl groups create a low-energy surface that sterically repels the LC molecules, forcing them into a vertical orientation. mdpi.comnih.gov

Studies on various polymer systems demonstrate this principle effectively. For instance, research on polystyrene derivatives has shown that the length of the alkyl chain in substituted hydroxybenzoates directly influences the alignment behavior. mdpi.comresearchgate.net While shorter chains like methyl may result in planar alignment, longer chains promote vertical alignment. mdpi.comresearchgate.net Specifically, polymers with side chains containing eight or more carbon atoms have been shown to induce vertical LC alignment. researchgate.net This is attributed to the low surface energy created by the nonpolar alkyl groups. mdpi.comresearchgate.net Vertical alignment is typically observed when the surface energy of the polymer film is below a critical threshold, for example, less than approximately 43.86 mJ/m² in one study on butyl hydroxybenzoate-substituted polystyrenes. mdpi.comresearchgate.net

Similarly, polyimide derivatives, which are commonly used for LC alignment layers, exhibit vertical alignment when functionalized with long alkyl groups like n-octadecyl side chains. mdpi.com The steric repulsion between the LC molecules and the polymer surface, due to these bulky, nonpolar side chains, is the primary driver for this alignment. mdpi.comnih.gov

Structure-Property Relationships in Alkyl Hydroxybenzoate-Substituted Polymers for Liquid Crystal Applications

The relationship between the chemical structure of a polymer alignment layer and the resulting liquid crystal orientation is a critical area of study. For polymers containing alkyl hydroxybenzoate moieties, several structural factors have a significant impact on their performance.

Alkyl Chain Length: As established, the length of the alkyl chain is a dominant factor. A general trend shows that longer alkyl groups are more effective at inducing vertical alignment. mdpi.comresearchgate.net For example, in a series of alkyl hydroxybenzoate-substituted polystyrenes, a transition from random planar to vertical alignment was observed when moving from a methyl to an ethyl or butyl group in the side chain. mdpi.comresearchgate.net This relationship is directly linked to the surface energy of the polymer film; longer alkyl chains lead to lower surface energies, which favors vertical alignment. mdpi.comresearchgate.net

Molar Content of Side Groups: The concentration of the active side group within the polymer also plays a crucial role. For butyl hydroxybenzoate-substituted polystyrenes, it was found that a higher molar content of the side group promoted vertical alignment. mdpi.comresearchgate.net A study demonstrated that vertical alignment was achieved when the molar fraction of butyl hydroxybenzoate in the side chain was 40% or greater. mdpi.com

The following table summarizes findings from a study on alkyl hydroxybenzoate-substituted polystyrenes, illustrating the relationship between polymer structure, surface properties, and LC alignment.

| Polymer Designation | Molar Fraction of Alkyl Hydroxybenzoate Side Group | Alkyl Group | Resulting LC Alignment | Surface Energy (mJ/m²) |

| PMHB100 | 100% | Methyl | Random Planar | > 43.86 |

| PEHB100 | 100% | Ethyl | Vertical | < 43.86 |

| PBHB20 | 20% | Butyl | Random Planar | Not specified |

| PBHB40 | 40% | Butyl | Vertical | < 43.86 |

| PBHB100 | 100% | Butyl | Vertical | < 43.86 |

Data synthesized from studies on alkyl hydroxybenzoate-substituted polystyrenes. mdpi.comresearchgate.netresearchgate.net

Development of Novel Functional Materials Utilizing this compound Motifs

The unique properties of the this compound motif make it a valuable building block for the creation of new functional materials beyond just LC alignment layers. Its long alkyl chain and aromatic core can be incorporated into various polymer architectures to impart specific functionalities.

For example, the ester group in this compound can undergo transesterification, allowing it to be integrated into different polymer systems or for the synthesis of various derivatives. smolecule.com This chemical versatility opens pathways for creating novel polymers with tailored properties.

Furthermore, 4-hydroxybenzoic acid, the precursor to this compound, is a key monomer in the production of liquid crystalline polymers (LCPs). nih.gov These LCPs are known for their high thermal stability and mechanical strength. By incorporating the long octadecyl chain, it is conceivable to develop LCPs with modified properties, such as enhanced solubility in organic solvents or specific surface characteristics.

The use of this compound and similar structures also extends to applications as stabilizers in plastics and coatings, where the long alkyl chain enhances compatibility with the polymer matrix and the hydroxybenzoate portion can act as a UV absorber. smolecule.com This dual functionality is valuable in creating durable and weather-resistant materials.

Biological and Environmental Research Dimensions

Antimicrobial Efficacy and Mechanistic Investigations

Parabens are widely recognized for their antimicrobial properties, which is why they have been historically used as preservatives in cosmetics, pharmaceuticals, and food products. researchgate.netnih.gov Their mechanism of action is generally attributed to the disruption of membrane transport processes or the inhibition of DNA and RNA synthesis in microbial cells. nih.gov

Alkyl 4-hydroxybenzoates, or parabens, have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govnih.gov The parent compound, 4-hydroxybenzoic acid, has been shown to be active against a majority of Gram-positive and some Gram-negative bacteria. nih.gov Studies on various paraben analogues and derivatives have confirmed a broad spectrum of activity. For instance, a hydrophilic analogue, 1-O-(4-hydroxybenzoyl)-glycerol, exhibited antimicrobial action against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.gov Similarly, another derivative, 5-(p-hydroxybenzoyl) shikimic acid, showed moderate activity against methicillin-resistant Staphylococcus haemolyticus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com

The general trend observed is that parabens are often more effective against Gram-positive bacteria and fungi than against Gram-negative bacteria. nih.gov While specific minimum inhibitory concentration (MIC) data for Octadecyl 4-hydroxybenzoate (B8730719) is not readily found in the reviewed literature, the established structure-activity relationships for parabens suggest that its long alkyl chain would significantly influence its efficacy.

Table 1: Examples of Antibacterial Activity of 4-Hydroxybenzoate Derivatives

| Compound | Gram-Positive Target | Gram-Negative Target | Observed Activity | Reference |

|---|---|---|---|---|

| 1-O-(4-hydroxybenzoyl)-glycerol | Staphylococcus aureus | Escherichia coli | Demonstrated antimicrobial activity against both. | nih.gov |

| 4-Hydroxybenzoic acid | Various | Various | Active at IC50 concentrations of 160 µg/ml. | nih.gov |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | Escherichia coli | Moderate activity with a MIC of 100 µg/mL. | mdpi.com |

| Butylparaben (B1668127) | Staphylococcus aureus | Escherichia coli | Bactericidal concentrations reached; MIC of 0.5 mg/ml for E. coli. | researchgate.net |

The alkyl esters of 4-hydroxybenzoic acid are well-documented for their effectiveness against a variety of yeasts and molds. researchgate.net For example, 1-O-(4-hydroxybenzoyl)-glycerol has been shown to be active against the yeast Saccharomyces cerevisiae and the mold Fusarium culmorum. nih.gov While direct studies on Octadecyl 4-hydroxybenzoate are scarce, a closely related compound, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, which also possesses a long octadecyl chain, has been identified as a potent antifungal metabolite produced by the bacterium Alcaligenes faecalis. researchgate.netnih.gov This compound demonstrated significant antagonistic activity against the pathogenic fungi Candida albicans and Aspergillus niger. researchgate.netnih.gov This suggests that long-chain esters containing a phenolic group can possess strong antifungal properties.

The antimicrobial potency of alkyl 4-hydroxybenzoates is strongly linked to the length of their alkyl ester chain. nih.gov A general principle is that as the length of the alkyl chain increases, the antimicrobial effectiveness also increases. nih.gov This is attributed to the enhanced lipophilicity of the molecule, which facilitates its interaction with and disruption of the microbial cell membrane. nih.gov Therefore, butylparaben is a more potent antimicrobial than propylparaben, which is in turn more effective than ethyl and methyl esters. nih.gov

Following this trend, this compound, with its 18-carbon chain, is predicted to have very high intrinsic antimicrobial activity. However, this increased lipophilicity also leads to a significant decrease in water solubility. researchgate.net This poor solubility can be a limiting factor for its practical application in aqueous systems, as the compound may not reach a sufficient concentration in the water phase to exert its full antimicrobial effect. researchgate.net Quantitative structure-activity relationship (QSAR) studies have also suggested that the antifungal activity of p-hydroxybenzoate esters correlates with the energy of the lowest unoccupied molecular orbital (E-LUMO) and the dipole moment. researchgate.net

Bioproduction and Biotransformation Pathways

The synthesis and degradation of 4-hydroxybenzoate and its esters can be mediated by various microorganisms, highlighting potential green chemistry approaches and natural environmental fate processes.

The precursor molecule, 4-hydroxybenzoic acid (4-HBA), can be produced from renewable feedstocks like glucose or glycerol (B35011) through metabolically engineered microorganisms. researchgate.net Strains of Pseudomonas taiwanensis and Corynebacterium glutamicum have been successfully engineered to produce 4-HBA. researchgate.net

Furthermore, some bacteria are capable of naturally synthesizing not only 4-HBA but also its alkyl esters. A notable example is the marine bacterium Microbulbifer, which has been found to produce 4-HBA along with its butyl, heptyl, and nonyl esters. While the natural production of an ester with a chain as long as octadecyl has not been reported, the existence of these pathways suggests the enzymatic machinery for the esterification of 4-HBA with various alcohols exists in nature.

The biodegradation of parabens in the environment is a critical aspect of their environmental fate. The primary step in the degradation of alkyl 4-hydroxybenzoates is the enzymatic hydrolysis of the ester bond. nrel.gov This reaction is carried out by esterase enzymes, which cleave the molecule into 4-hydroxybenzoic acid and the corresponding alcohol (in this case, octadecanol).

Bacteria capable of degrading parabens have been isolated from various environments. For instance, a resistant strain of Enterobacter cloacae was shown to efficiently hydrolyze methyl-, ethyl-, and propylparaben. nrel.gov Following hydrolysis, the resulting 4-hydroxybenzoic acid can be further metabolized by microorganisms. A common subsequent step is decarboxylation, which converts 4-hydroxybenzoic acid into phenol (B47542). nrel.gov Other degradation routes involve the hydroxylation of 4-hydroxybenzoate to form protocatechuate, which is then funneled into the tricarboxylic acid (TCA) cycle through various ring-cleavage pathways. nih.gov The versatility of microorganisms like Pseudarthrobacter phenanthrenivorans to degrade 4-hydroxybenzoate via multiple catabolic pathways has been documented. nih.gov Given these well-established pathways for shorter-chain parabens, it is highly probable that this compound would be susceptible to a similar enzymatic hydrolysis as the initial step in its biodegradation.

Future Directions and Emerging Research Avenues

Crafting the Next Generation: Design and Synthesis of Advanced Octadecyl 4-Hydroxybenzoate (B8730719) Analogues

The quest for enhanced performance and tailored functionalities drives the exploration of new Octadecyl 4-hydroxybenzoate analogues. The inherent structure of the molecule, featuring a hydrophobic octadecyl tail and a polar hydroxyl group, allows for significant modifications to tune its properties. smolecule.com

Key Areas of Innovation:

Structure-Activity Relationship (SAR) Studies: A fundamental approach to designing new analogues is to understand the relationship between the molecular structure and its functional properties. researchgate.net For instance, modifying the length of the alkyl chain or the position and number of hydroxyl groups on the aromatic ring can significantly impact the compound's solubility, antioxidant capacity, and preservative efficacy. researchgate.netsolubilityofthings.com

Synthesis of Novel Derivatives: The ester bond in this compound is a key site for chemical modification. smolecule.com Transesterification reactions with different alcohols can yield a variety of new esters with altered properties. smolecule.com Furthermore, the hydroxyl group can be oxidized to create ketone or aldehyde derivatives, opening up new possibilities for its application. smolecule.com

Table 1: Potential Modifications of this compound and their Predicted Effects

| Structural Modification | Potential Effect on Properties | Rationale |

| Varying the alkyl chain length | Altered solubility and hydrophobicity | Shorter chains may increase water solubility, while longer chains enhance oil solubility. |

| Introducing additional hydroxyl groups | Increased antioxidant activity | Additional hydroxyl groups can enhance free radical scavenging capabilities. researchgate.net |

| Modifying the ester linkage | Changed reactivity and stability | Different ester groups can influence the rate of hydrolysis and overall stability. smolecule.com |

| Substitution on the aromatic ring | Tuned electronic and steric properties | Adding different functional groups to the benzene (B151609) ring can alter the molecule's electronic distribution and shape, affecting its interactions with other molecules. |

The Digital Frontier: Advanced Computational and Theoretical Modeling

Computational and theoretical modeling are becoming indispensable tools for accelerating the design and understanding of complex molecules like this compound. These methods offer a cost-effective and efficient way to predict molecular properties and reaction mechanisms.

Harnessing Computational Power:

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the physical movements of atoms and molecules over time. nih.govarxiv.org This allows researchers to study the conformational changes of this compound and its interactions with other molecules in various environments, such as in a polymer matrix or at an oil-water interface. arxiv.orgtaylorfrancis.com

Quantum Mechanical Calculations: Methods like Frontier Molecular Orbital (FMO) theory can be used to understand the electronic properties of the molecule. nih.gov For example, calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the molecule's reactivity and its potential to act as an electron donor or acceptor. nih.gov

Predictive Modeling for Structure-Property Relationships: Computational models can be developed to predict the properties of new analogues before they are synthesized in the lab. For example, a model could be trained to predict the antioxidant activity of a series of hydroxybenzoate derivatives based on their molecular structures. sciforum.net

Beyond Traditional Roles: Interdisciplinary Research Frontiers

The unique properties of this compound make it a promising candidate for applications in a variety of interdisciplinary fields, extending beyond its traditional use as a preservative.

Emerging Applications:

Materials Science: Due to its stabilizing properties, this compound and its analogues can be incorporated into polymers to enhance their resistance to thermal degradation and UV radiation. smolecule.comsolubilityofthings.com Its long hydrophobic chain makes it compatible with non-polar materials like plastics and rubbers. solubilityofthings.com

Nanotechnology: The self-assembly properties of long-chain molecules like this compound could be exploited in nanotechnology. For example, it could potentially be used to create structured surfaces or as a component in drug delivery systems.

Pharmaceuticals: In pharmaceutical formulations, it can act as an excipient, aiding in the solubilization of drugs. smolecule.com

A Greener Approach: Sustainable Synthesis and Green Chemistry

The traditional chemical synthesis of parabens often involves harsh reaction conditions and the use of potentially hazardous catalysts. mdpi.comresearchgate.net There is a growing emphasis on developing more sustainable and environmentally friendly methods for the production of this compound.

Pathways to Sustainable Production:

Enzymatic Synthesis: Utilizing enzymes as catalysts offers a milder and more selective alternative to traditional chemical synthesis. Lipases, for example, can be used to catalyze the esterification of 4-hydroxybenzoic acid with octadecanol under more environmentally benign conditions.

Microbial Production of Precursors: Researchers are exploring the use of engineered microorganisms to produce the precursor molecule, 4-hydroxybenzoic acid (4-HBA), from renewable feedstocks like glucose or glycerol (B35011). researchgate.netfrontiersin.org This biosynthetic approach avoids the use of petroleum-derived starting materials. researchgate.net

Green Catalysts and Solvents: The use of green catalysts, such as aluminum sulfate (B86663) hydrate, which is non-toxic and does not corrode equipment, is being investigated for paraben synthesis. google.com Additionally, deep eutectic solvents (DES) are being explored as recyclable and environmentally friendly reaction media for related chemical transformations. researchgate.net

Table 2: Comparison of Synthesis Methods for 4-Hydroxybenzoic Acid Esters

| Synthesis Method | Advantages | Disadvantages |

| Traditional Chemical Synthesis | High yields | Harsh reaction conditions (high temperature and pressure), use of toxic catalysts. researchgate.net |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, environmentally friendly | May have lower reaction rates compared to chemical methods. |

| Microbial Fermentation (for precursors) | Utilizes renewable feedstocks, sustainable. researchgate.netfrontiersin.org | Can be complex to optimize and scale up. |

The future of this compound research lies in the convergence of innovative synthetic strategies, advanced computational tools, and a strong commitment to sustainability. By exploring these new frontiers, scientists can unlock the full potential of this versatile compound for a wide range of advanced applications.

Q & A

Q. Methodology :

- Oxygen consumption assays : Monitor NADH oxidation rates (λ = 340 nm) to quantify hydroxylase activity.

- HPLC analysis : Track degradation intermediates (e.g., protocatechuate) and calculate kinetic parameters (kcat, Km) .

- Enzyme inhibition studies : Use analogs like 3,5-dichloro-4-hydroxybenzoate to probe substrate specificity .

Advanced: How can metabolic modeling predict the ecological impact of this compound in soil microbiomes?

Answer:

Constraint-based metabolic models (CBMs) integrate exometabolomic data to map substrate uptake (e.g., 4-hydroxybenzoate) and metabolite secretion (e.g., catechol) by soil microbes. For example, Verrucomicrobia metabolize 4-hydroxybenzoate into catechol, which enhances plant stress tolerance . Computational tools like COBRApy simulate growth rates under varying this compound concentrations, identifying keystone species and potential bioaccumulation risks. Experimental validation involves metatranscriptomics to confirm pathway activation in rhizosphere communities.

Advanced: What criteria justify the safety assessment of this compound when toxicological data are limited?

Answer:

The Grouping/Read-Across approach (OECD QSAR Toolbox) is used:

Structural similarity : Compare with parabens sharing the ester functional group and incremental alkyl chain lengths (C1–C18).

Metabolic pathways : Ensure common metabolites (e.g., 4-hydroxybenzoate) and detoxification routes (glucuronidation).

In vitro assays : Use hepatic S9 fractions to assess hydrolysis rates and estrogenic activity via ERα reporter gene assays .

Advanced: How do stationary phase properties in HPLC affect the separation efficiency of Octadecyl 4-hydroxybioate analogs?

Answer:

The carbon load (e.g., 18% vs. 12% C18) and endcapping of HPLC columns influence retention and peak symmetry. Higher carbon load increases hydrophobic interaction, improving resolution of long-chain esters. LSER (Linear Solvation Energy Relationship) models quantify contributions of hydrogen bonding (a, b terms) and hydrophobicity (v term) to retention. For example, this compound’s v coefficient (positive) dominates retention on C18 phases, while polar substituents (e.g., -OH) reduce efficiency due to silanol interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.